Cas no 1355226-08-2 (4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde)

4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde structure
1355226-08-2 structure
商品名:4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde
CAS番号:1355226-08-2
MF:C13H20N4O
メガワット:248.324102401733
CID:5150002

4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde
    • 1-Piperazinecarboxaldehyde, 4-[5-(1-aminoethyl)-3-methyl-2-pyridinyl]-
    • インチ: 1S/C13H20N4O/c1-10-7-12(11(2)14)8-15-13(10)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3
    • InChIKey: BVKUKLKBAZBNRK-UHFFFAOYSA-N
    • ほほえんだ: N1(C=O)CCN(C2=NC=C(C(N)C)C=C2C)CC1

計算された属性

  • せいみつぶんしりょう: 248.164
  • どういたいしつりょう: 248.164
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.5A^2

4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM500293-1g
4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
1355226-08-2 97%
1g
$1190 2022-09-03

4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde 関連文献

4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehydeに関する追加情報

4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde

The compound with CAS No. 1355226-08-2, known as 4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted pyridine moiety and an aldehyde group. The combination of these functional groups makes it a promising candidate for various applications in the pharmaceutical industry.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Researchers have explored its ability to interact with various biological targets, including enzymes, receptors, and proteins. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores its potential as an anti-cancer agent.

The synthesis of 4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde involves a multi-step process that combines principles of organic synthesis and combinatorial chemistry. The key steps include the formation of the piperazine ring, substitution reactions to introduce the pyridine moiety, and oxidation to generate the aldehyde group. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity.

In terms of pharmacokinetics, this compound has shown favorable properties in preclinical studies. It demonstrates good solubility in aqueous solutions and exhibits moderate permeability across biological membranes. These characteristics are crucial for ensuring effective delivery of the drug to its target site within the body. Furthermore, preliminary toxicity studies indicate that the compound has a relatively low toxicity profile, making it a safer option for further development.

The structural versatility of 4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde also makes it a valuable tool in the study of bioisosterism. By modifying specific substituents on the pyridine ring or altering the piperazine structure, researchers can generate a library of related compounds with diverse biological activities. This approach has been instrumental in identifying new leads for treating diseases such as neurodegenerative disorders and inflammatory conditions.

Another area where this compound has shown promise is in the field of radiopharmaceuticals. Its ability to coordinate with metal ions has led to investigations into its use as a chelating agent in diagnostic imaging agents. Early results suggest that it could serve as a platform for developing highly specific radiotracers for positron emission tomography (PET) scans.

In conclusion, 4-[5-(1-Amino-ethyl)-3-methyl-pyridin-2-yl]-piperazine-1-carbaldehyde (CAS No. 1355226-08-2) represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with favorable pharmacokinetic properties and versatile applications, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to contribute significantly to the advancement of modern medicine.

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